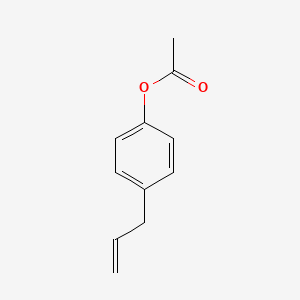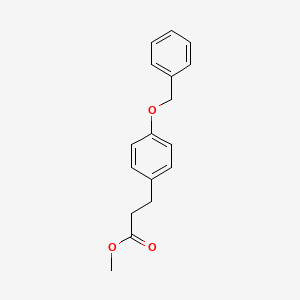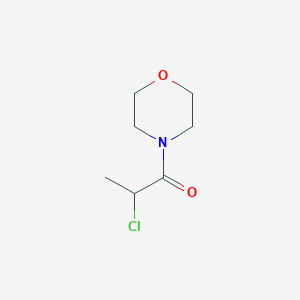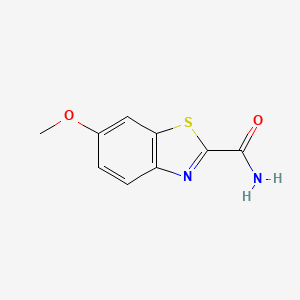
(1,3-Diphenyl-1h-pyrazol-4-yl)-methanol
Vue d'ensemble
Description
“(1,3-Diphenyl-1h-pyrazol-4-yl)-methanol” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are nitrogen-containing five-membered ring heterocycles that are particularly useful in drug synthesis .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of phenylhydrazine with substituted ketones . In one study, a series of novel pyrazoline derivatives were synthesized by the reaction of an α,β-unsaturated ketone with isonicotinic acid hydrazide in glacial acetic acid .Molecular Structure Analysis
The molecular structure of “(1,3-Diphenyl-1h-pyrazol-4-yl)-methanol” is characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Pyrazole derivatives have been involved in various chemical reactions. For instance, a series of novel pyrazoline derivatives were synthesized by the reaction of an α,β-unsaturated ketone with isonicotinic acid hydrazide .Applications De Recherche Scientifique
Cytotoxic Agents in Cancer Treatment
The compound has been used in the design and synthesis of potential cytotoxic agents . A series of novel derivatives were synthesized and screened for their in vitro cell viability/cytotoxic studies against the human breast cancer cell line (MCF-7) . Some of these derivatives exhibited promising cytotoxic activity, with IC50 values even better than the standard drug cisplatin .
Molecular Modeling Studies
The compound has been used in molecular modeling studies . These studies are crucial in understanding the interactions between the compound and its target, which can help in the design of more effective drugs .
Synthesis of Highly Conjugated Polyaromatics
The compound has been used in the synthesis of highly conjugated polyaromatics incorporating a pyrazole motif . These polyaromatics have potential applications in photovoltaic devices .
Preparation of Hole-Transporting Materials
The compound has been used in the preparation of hole-transporting materials . The triarylamine moiety of the compound fulfills the requirement of easy and reversible oxidation, making it a suitable building block for these materials .
Ullmann Coupling Reaction
The compound has been used in the Ullmann coupling reaction . This reaction is a key step in the synthesis of various organic compounds .
Exploration of Condensed Pyrazole-4-Carbaldehyde Compounds
The compound has been used in the exploration of condensed pyrazole-4-carbaldehyde compounds . These compounds have shown considerable scientific significance and have proven advantageous for cancer treatment .
Orientations Futures
The future directions for research on “(1,3-Diphenyl-1h-pyrazol-4-yl)-methanol” could involve further exploration of its potential biological activities. For instance, some pyrazole derivatives have shown promising cytotoxic activity against human breast cancer cell lines , suggesting potential applications in cancer treatment. Further studies could also explore the synthesis of new pyrazole derivatives and their potential applications .
Mécanisme D'action
Target of Action
The primary targets of (1,3-Diphenyl-1h-pyrazol-4-yl)-methanol are the BRAF V600E and human breast cancer cell line (MCF-7) . BRAF V600E is a mutant form of the protein B-Raf, which is involved in sending signals inside cells and directing cell growth. MCF-7 is a specific line of breast cancer cells used in cancer research.
Mode of Action
(1,3-Diphenyl-1h-pyrazol-4-yl)-methanol interacts with its targets by inhibiting their activity. For instance, it has been found to exhibit potent inhibitory activity against BRAF V600E . The compound’s interaction with its targets leads to changes in the cell’s normal functions, often resulting in cell death or a reduction in cell viability .
Biochemical Pathways
Disruption of this pathway can lead to the death of cancer cells .
Pharmacokinetics
Studies have shown that similar compounds have promising adme profiles, suggesting good bioavailability .
Result of Action
The primary result of the action of (1,3-Diphenyl-1h-pyrazol-4-yl)-methanol is a reduction in cell viability, particularly in cancer cells. It has been shown to exhibit cytotoxic activity against the MCF-7 human breast cancer cell line . Moreover, it has demonstrated remarkable inhibitory activity against BRAF V600E .
Propriétés
IUPAC Name |
(1,3-diphenylpyrazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c19-12-14-11-18(15-9-5-2-6-10-15)17-16(14)13-7-3-1-4-8-13/h1-11,19H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJRIXAAKFEPLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353410 | |
| Record name | (1,3-diphenyl-1h-pyrazol-4-yl)-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Diphenyl-1h-pyrazol-4-yl)-methanol | |
CAS RN |
40278-32-8 | |
| Record name | (1,3-diphenyl-1h-pyrazol-4-yl)-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















